5-(4-Hydroxybutyl)furan-2-carboxylic acid
Overview
Description
5-(4-Hydroxybutyl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H12O4. It is a derivative of furan, a heterocyclic organic compound, and features a hydroxybutyl side chain attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxybutyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents to introduce the hydroxybutyl side chain. One common method is the alkylation of furan-2-carboxylic acid with 4-chlorobutanol under basic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxybutyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or aminated furan derivatives.
Scientific Research Applications
5-(4-Hydroxybutyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxybutyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the hydroxybutyl side chain, making it less versatile in chemical reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a hydroxybutyl group, leading to different reactivity and applications.
Uniqueness
5-(4-Hydroxybutyl)furan-2-carboxylic acid is unique due to its combination of a furan ring with a hydroxybutyl side chain, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
5-(4-hydroxybutyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6-2-1-3-7-4-5-8(13-7)9(11)12/h4-5,10H,1-3,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXRQASGUOQUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262405 | |
Record name | 2-Furancarboxylic acid, 5-(4-hydroxybutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-80-9 | |
Record name | 2-Furancarboxylic acid, 5-(4-hydroxybutyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909313-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, 5-(4-hydroxybutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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